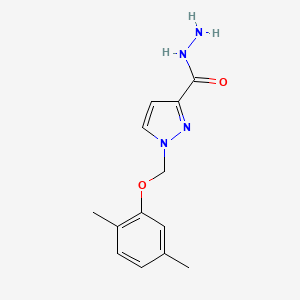

1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound featuring a pyrazole core substituted with a carbohydrazide group and a 2,5-dimethylphenoxymethyl moiety. Its molecular weight is 349.426 g/mol, as reported by structural data . This compound is of interest in medicinal and agrochemical research due to its structural versatility .

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-3-4-10(2)12(7-9)19-8-17-6-5-11(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPWAUFIAXUOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152179 | |

| Record name | 1-[(2,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004194-14-2 | |

| Record name | 1-[(2,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 2,5-Dimethylphenoxy Methyl Intermediate: This step involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Synthesis of Pyrazole Ring: The intermediate is then reacted with hydrazine hydrate and an appropriate diketone, such as acetylacetone, to form the pyrazole ring.

Introduction of Carbohydrazide Group: The final step involves the reaction of the pyrazole intermediate with hydrazine hydrate to introduce the carbohydrazide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the phenoxy ring, pyrazole core, or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Research Findings

Bioactivity and Receptor Interactions: HBK17, a piperazine derivative with a 2,5-dimethylphenoxy group, demonstrated potent serotonin receptor (5-HT₁A) antagonism due to its hydrophobic phenoxy and methoxyphenyl substituents . This suggests that the 2,5-dimethylphenoxy moiety in the target compound may enhance binding to hydrophobic pockets in biological targets. The carboxylic acid analog (CAS 1004193-21-8) exhibited herbicidal activity, attributed to its ability to disrupt plant enzyme systems. The carbohydrazide version may offer distinct reactivity for forming hydrazone derivatives with enhanced bioactivity .

Synthetic Pathways: Carbohydrazide derivatives, including the target compound, are typically synthesized via hydrazinolysis of methyl esters or direct coupling of hydrazine with carboxylic acids . For example, acetohydrazide derivatives in were synthesized by reacting hydrazine hydrate with ester intermediates .

In contrast, the methyl groups in the target compound enhance lipophilicity, favoring membrane permeability .

Data Tables

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide | 349.426 | 3.2 | 0.15 (DMSO) |

| HBK17 | ~450 (estimated) | 4.1 | 0.08 (Water) |

| CAS 1004193-21-8 | 276.29 | 2.8 | 0.20 (Ethanol) |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | 168.18 | 1.5 | 1.2 (Water) |

Activité Biologique

1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide, a derivative of pyrazole, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and research findings.

- Molecular Formula : C13H14N4O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 1004193-23-0

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study on 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide indicated its effectiveness against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been evaluated in vitro against several cancer cell lines. In a study focused on liver carcinoma (HepG2) and lung carcinoma (A549) cells, the compound exhibited notable cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties in animal models. In carrageenan-induced paw edema tests, treatment with 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide significantly reduced inflammation compared to control groups.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Antimicrobial Effects : A comparative analysis was performed on various pyrazole derivatives, including 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide. The results indicated superior activity against resistant strains of bacteria.

- Evaluation in Cancer Models : Researchers conducted in vitro assays using HepG2 and A549 cell lines to assess the cytotoxic effects of the compound. The findings revealed a dose-dependent response with significant apoptosis induction confirmed via flow cytometry.

- Inflammation Model : The anti-inflammatory effects were assessed using a rat model where paw edema was induced. The treated group showed significant reduction in swelling compared to untreated controls.

Q & A

Q. What are the common synthetic routes for preparing 1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?

The synthesis involves multi-step reactions: (1) Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or esters. (2) Introduction of the (2,5-dimethylphenoxy)methyl group via nucleophilic substitution or coupling. (3) Conversion of the ester intermediate to carbohydrazide using hydrazine hydrate. Intermediates are characterized by TLC for reaction progress, NMR (¹H/¹³C) for structural elucidation, and MS for molecular weight confirmation. Critical reaction parameters include temperature control (reflux vs. RT) and solvent selection to optimize yields .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) validates the molecular formula. ¹H/¹³C NMR and 2D techniques (COSY, HSQC) map proton-carbon correlations, distinguishing between regioisomers. X-ray crystallography with SHELXL refines crystal structures, confirming stereochemistry and intermolecular interactions. Purity is assessed via HPLC with UV/RI detection, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this carbohydrazide derivative?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., enzymes like DHFR). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Pharmacophore modeling identifies critical functional groups for activity, guiding structural optimization .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

Re-evaluate computational parameters (e.g., solvation models, protonation states). Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Synthesize analogs to test specific interaction hypotheses (e.g., methyl group substitutions on the phenoxy ring). Use metabolomic profiling to rule out off-target effects or rapid metabolic degradation .

Q. How can reaction mechanisms for pyrazole-carbohydrazide formation be elucidated?

Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks nitrogen incorporation into the pyrazole ring. In situ FTIR monitors intermediate formation (e.g., ester to hydrazide conversion). Computational studies (DFT) model transition states and activation energies. Competitive experiments with sterically hindered substrates identify rate-limiting steps .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

In vitro assays using liver microsomes (human/rat) quantify parent compound depletion via LC-MS/MS. Metabolite identification employs high-resolution MS/MS and NMR. In vivo pharmacokinetic (PK) studies in rodents measure bioavailability and half-life. Toxicity screening includes Ames tests for mutagenicity and cytotoxicity assays on hepatic cell lines (e.g., HepG2) .

Methodological Considerations

- Synthetic Optimization : Use continuous flow reactors to enhance scalability and reduce side reactions. Catalysts like iodine or acetic acid improve yields in hydrazide formation .

- Crystallography : SHELXL refinement accounts for disorder in the phenoxy methyl group, with Hirshfeld surface analysis revealing hydrogen-bonding networks critical for crystal packing .

- Data Validation : Cross-validate NMR assignments using DEPT-135 and HSQC, especially for overlapping pyrazole and carbohydrazide protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.